molecular formula C22H21F3N2O B2859587 2-(Piperidin-1-yl)-8-((4-(trifluoromethyl)benzyl)oxy)quinoline CAS No. 921884-33-5

2-(Piperidin-1-yl)-8-((4-(trifluoromethyl)benzyl)oxy)quinoline

Cat. No.: B2859587
CAS No.: 921884-33-5
M. Wt: 386.418
InChI Key: CQNJEJRLJJEWJR-UHFFFAOYSA-N
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Description

2-(Piperidin-1-yl)-8-((4-(trifluoromethyl)benzyl)oxy)quinoline is a complex organic compound characterized by its unique structure, which includes a quinoline core, a piperidine group, and a trifluoromethyl benzyl ether moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Piperidin-1-yl)-8-((4-(trifluoromethyl)benzyl)oxy)quinoline typically involves multiple steps, starting with the preparation of the quinoline core. One common approach is the Skraup synthesis, which involves the reaction of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent. The resulting quinoline core is then functionalized with a piperidine group and a trifluoromethyl benzyl ether moiety through subsequent reactions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure efficiency and consistency. The use of advanced purification techniques, such as column chromatography and recrystallization, is essential to achieve high purity levels required for industrial applications.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a catalyst such as palladium on carbon (Pd/C).

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and strong bases.

Major Products Formed:

  • Oxidation: Formation of quinone derivatives.

  • Reduction: Production of reduced quinoline derivatives.

  • Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules

Biology: In biological research, 2-(Piperidin-1-yl)-8-((4-(trifluoromethyl)benzyl)oxy)quinoline has been studied for its potential biological activities. It has shown promise as an inhibitor of certain enzymes and receptors, which could be useful in the development of new therapeutic agents.

Medicine: The compound's potential medicinal applications include its use as a lead compound in drug discovery. Its ability to interact with biological targets makes it a candidate for the development of new drugs for various diseases.

Industry: In the industrial sector, this compound can be used as a chemical intermediate in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.

Mechanism of Action

The mechanism by which 2-(Piperidin-1-yl)-8-((4-(trifluoromethyl)benzyl)oxy)quinoline exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound's lipophilicity, allowing it to penetrate cell membranes more effectively. The piperidine group and quinoline core are believed to interact with enzymes or receptors, leading to the modulation of biological processes.

Comparison with Similar Compounds

  • 2-(Piperidin-1-yl)ethanol: A compound with a similar piperidine group but lacking the quinoline core and trifluoromethyl benzyl ether moiety.

  • 8-(Trifluoromethyl)quinoline: A simpler compound with a trifluoromethyl group attached to the quinoline core but without the piperidine group.

Uniqueness: 2-(Piperidin-1-yl)-8-((4-(trifluoromethyl)benzyl)oxy)quinoline is unique due to its combination of structural elements, which confer distinct chemical and biological properties compared to its similar counterparts

Properties

IUPAC Name

2-piperidin-1-yl-8-[[4-(trifluoromethyl)phenyl]methoxy]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21F3N2O/c23-22(24,25)18-10-7-16(8-11-18)15-28-19-6-4-5-17-9-12-20(26-21(17)19)27-13-2-1-3-14-27/h4-12H,1-3,13-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQNJEJRLJJEWJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC3=C(C=CC=C3OCC4=CC=C(C=C4)C(F)(F)F)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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